Cas no 80826-86-4 (3,5-Dimethyl-4-iodophenol)

3,5-Dimethyl-4-iodophenol structure
3,5-Dimethyl-4-iodophenol structure
Nome del prodotto:3,5-Dimethyl-4-iodophenol
Numero CAS:80826-86-4
MF:C8H9IO
MW:248.060934782028
MDL:MFCD00174284
CID:60261
PubChem ID:2736264

3,5-Dimethyl-4-iodophenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5-Dimethyl-4-Iodophenol
    • 4-Iodo-3,5-dimethylphenol
    • 4-iodo-2,6-dimethylphenol
    • 4-Iodo-3,5-dimethyl-phenol
    • 2-Jod-5-hydroxy-m-xylol
    • 4-hydroxy-2,6-dimethylphenyl iodide
    • 4-Jod-3,5-dimethyl-phenol
    • PubChem19272
    • 4-Iodo-3,5-xylenol
    • 3,5-Xylenol,4-iodo-
    • Phenol,4-iodo-3,5-dimethyl-
    • RMJZLNUEDDXELD-UHFFFAOYSA-N
    • SBB058946
    • 3,5-DIMETHYL-4-IODO PHENOL
    • VZ25831
    • SY018291
    • ST2405842
    • AB0002185
    • ST51043283
    • X5963
    • A9967
    • MFCD00174284
    • DTXSID40371241
    • AS-5188
    • CS-M3254
    • 80826-86-4
    • FT-0641780
    • AC-6609
    • SCHEMBL282435
    • AKOS005145861
    • 3,5-Dimethyl-4-iodophenol; 4-Iodo-3,5-dimethylphenol
    • 3,5-Xylenol, 4-iodo- (6CI)
    • 4-Iodo-3,5-dimethylphenol (ACI)
    • DB-022091
    • 3,5-Dimethyl-4-iodophenol
    • MDL: MFCD00174284
    • Inchi: 1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
    • Chiave InChI: RMJZLNUEDDXELD-UHFFFAOYSA-N
    • Sorrisi: IC1C(C)=CC(O)=CC=1C

Proprietà calcolate

  • Massa esatta: 247.97000
  • Massa monoisotopica: 247.97
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 104
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Carica superficiale: 0
  • Conta Tautomer: 5
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.7±0.1 g/cm3
  • Punto di fusione: 129-133 °C
  • Punto di ebollizione: 293℃ at 760 mmHg
  • Punto di infiammabilità: 131℃
  • Indice di rifrazione: 1.629
  • PSA: 20.23000
  • LogP: 2.61360
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C
  • Solubilità: Non determinato
  • Sensibilità: Light Sensitive

3,5-Dimethyl-4-iodophenol Informazioni sulla sicurezza

3,5-Dimethyl-4-iodophenol Dati doganali

  • CODICE SA:2908199090
  • Dati doganali:

    Codice doganale cinese:

    2908199090

    Panoramica:

    HS:2908199090 Derivati di altri fenoli e alcoli fenolici contenenti solo sostituti alogeni e loro sali IVA:17,0% Aliquota di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    SA: 2908199090. derivati di polifenoli o fenolalcoli contenenti solo sostituti alogeni e loro sali. IVA: 17,0%. aliquota di rimborso fiscale: 9,0%. Condizioni di vigilanza: Nessuna. Tariffa MFN:5,5%. Tariffa generale:30,0%

3,5-Dimethyl-4-iodophenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
AstaTech
62700-5/G
4-IODO-3,5-DIMETHYL-PHENOL
80826-86-4 95%
5g
$58 2023-09-16
AstaTech
62700-100/G
4-IODO-3,5-DIMETHYL-PHENOL
80826-86-4 95%
100/G
$810 2022-06-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I80580-5g
4-Iodo-3,5-dimethylphenol
80826-86-4 97%
5g
¥310.0 2023-09-07
Alichem
A010014528-250mg
3,5-Dimethyl-4-iodophenol
80826-86-4 97%
250mg
$470.40 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026214-1g
3,5-Dimethyl-4-iodophenol
80826-86-4 98%
1g
¥468 2024-05-21
TRC
D476898-500mg
3,5-Dimethyl-4-iodophenol
80826-86-4
500mg
$ 95.00 2022-06-05
Chemenu
CM255117-100g
4-Iodo-3,5-dimethylphenol
80826-86-4 95+%
100g
$552 2021-06-16
TRC
D476898-100mg
3,5-Dimethyl-4-iodophenol
80826-86-4
100mg
$ 65.00 2022-06-05
Alichem
A010014528-1g
3,5-Dimethyl-4-iodophenol
80826-86-4 97%
1g
$1519.80 2023-09-01
Chemenu
CM255117-25g
4-Iodo-3,5-dimethylphenol
80826-86-4 95+%
25g
$204 2021-06-16

3,5-Dimethyl-4-iodophenol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water
Riferimento
Stereospecific syntheses of 2-alkyl and 2-phenyl substituted 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acids
Lu, Yixin; Schiller, Peter W., Synthesis, 2001, (11), 1639-1644

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  Dichloromethane
Riferimento
Halogenation using quaternary ammonium polyhalides. V. Iodination of phenols by use of benzyltrimethylammonium dichloroiodate(1-)
Kajigaeshi, Shoji; Kakinami, Takaaki; Yamasaki, Hiromichi; Fujisaki, Shizuo; Kondo, Manabu; et al, Chemistry Letters, 1987, (11), 2109-12

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 - 20 °C; 1 h, 5 °C; 5 °C → 0 °C
1.2 Reagents: Potassium iodide Catalysts: Potassium periodate ;  0 - 15 °C; 30 min, 0 °C; 2 h, 10 °C; overnight, 20 °C
1.3 Reagents: Sodium pyrosulfite ;  20 °C; 30 min, rt
Riferimento
Development of an asymmetric hydrogenation route to (S)-N-Boc-2,6-dimethyltyrosine
Praquin, Celine F. B.; de Koning, Pieter D.; Peach, Philip J.; Howard, Roger M.; Spencer, Sarah L., Organic Process Research & Development, 2011, 15(5), 1124-1129

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water ;  0 °C; overnight, 0 °C → rt
Riferimento
Novel Ligands Lacking a Positive Charge for the δ- and μ-Opioid Receptors
Schiller, Peter W.; Berezowska, Irena; Nguyen, Thi M.-D.; Schmidt, Ralf; Lemieux, Carole; et al, Journal of Medicinal Chemistry, 2000, 43(4), 551-559

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Potassium iodate Solvents: Methanol ,  Water ;  30 min, 0 °C
Riferimento
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Catalysts: Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  0.5 h, 0.1 MPa, 20 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
Metal-free catalytic aerobic oxyiodination of organic molecules activated by HNO3
Wang, Kaiyang; Wang, Xinliang; Liang, Xinmiao, Jingxi Huagong, 2009, 26(10), 1032-1035

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium iodide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  1.5 h, rt
Riferimento
Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate
Hajipour, Abdol Reza; Adibi, Hadi, Journal of Chemical Research, 2004, (4), 294-295

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Hydrogen peroxide Catalysts: Sodium dodecyl sulfate Solvents: Water ;  2 h, 303 °C
1.2 Reagents: Hexadecyltrimethylammonium bromide Solvents: Water
Riferimento
Selectivity enhancement of aromatic halogenation reactions at the micellar interface: effect of highly ionic media
Samant, Bhupesh S.; Bhagwat, Sunil S., Monatshefte fuer Chemie, 2012, 143(7), 1039-1044

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Ammonium iodide Solvents: Acetic acid ,  Water ;  6 h, rt
Riferimento
Eco-friendly oxyiodination of aromatic compounds using ammonium iodide and hydrogen peroxide
Narender, N.; Reddy, K. Suresh Kumar; Mohan, K. V. V. Krishna; Kulkarni, S. J., Tetrahedron Letters, 2007, 48(35), 6124-6128

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol
Riferimento
Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)propionic acid (Mdp) and its incorporation into an opioid peptide
Lu, Y.; Weltrowska, G.; Lemieux, C.; Chung, N. N.; Schiller, P. W., Bioorganic & Medicinal Chemistry Letters, 2001, 11(3), 323-325

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Sulfuric acid ,  Ammonium iodide Solvents: Ethyl acetate ;  60 °C; 6 h, 60 °C
Riferimento
Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization
Song, Song; Sun, Xiang; Li, Xinwei; Yuan, Yizhi; Jiao, Ning, Organic Letters, 2015, 17(12), 2886-2889

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Catalysts: Sodium nitrite ,  Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 20 °C
Riferimento
Aerobic oxyiodination of activated aromatics using HCl/NaNO2/I2
Wang, Kaiyang; Wang, Xinliang; Zhang, Guofu; Liang, Xinmiao, Jingxi Huagong, 2009, 26(7), 715-719

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Catalysts: Cupric nitrate Solvents: Water ;  1 atm, rt; 2.5 h, 80 °C
Riferimento
A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions
Xin, Hongchuan; Hu, Liangning; Yu, Jianqiang; Sun, Wenshou; An, Zengjian, Catalysis Communications, 2017, 93, 1-4

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium iodide Solvents: Methanol ,  Water ;  30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
Riferimento
Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide
Rajender Reddy, K.; Venkateshwar, M.; Uma Maheswari, C.; Santhosh Kumar, P., Tetrahedron Letters, 2010, 51(16), 2170-2173

3,5-Dimethyl-4-iodophenol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80826-86-4)3,5-Dimethyl-4-iodophenol
A9967
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):155.0/603.0